molecular formula C12H11FN2O B2931299 N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2093541-19-4

N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide

Cat. No. B2931299
CAS RN: 2093541-19-4
M. Wt: 218.231
InChI Key: JKPZITZGFPAGQJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide (abbreviated as CMFPC) is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CMFPC is a cyclopropane-based molecule that contains both a nitrile and a carboxamide functional group, making it a versatile building block for the synthesis of various compounds.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and inflammation. N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide has been shown to inhibit the activation of NF-kappaB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation. N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide has also been shown to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of genes that promote inflammation.
Biochemical and Physiological Effects
N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In addition, N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide in lab experiments is its versatility as a building block for the synthesis of various compounds. N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide can be easily modified to introduce different functional groups, allowing for the synthesis of compounds with different biological activities. One limitation of using N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide in lab experiments is its relatively low yield and purity, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide. One direction is to further investigate its potential as an anti-cancer agent. Studies could focus on the mechanism of action of N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide and its effectiveness in treating different types of cancer. Another direction is to investigate its potential as an anti-inflammatory agent. Studies could focus on the mechanism of action of N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide and its effectiveness in treating different inflammatory conditions. Finally, future research could focus on improving the synthesis method of N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide to increase its yield and purity.

Synthesis Methods

The synthesis of N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide involves the reaction of 2-fluorobenzyl cyanide with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to form the carboxamide functional group. The overall yield of this reaction is around 50%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and prostate cancer. N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

properties

IUPAC Name

N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-4-2-1-3-9(10)12(5-6-12)11(16)15-8-7-14/h1-4H,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPZITZGFPAGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2F)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide

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